Dibenzyl N,N-dimethylphosphoramidite
Overview
Description
Dibenzyl N,N-dimethylphosphoramidite is an organophosphorus compound with the molecular formula
C16H20NO2P
. It is commonly used in organic synthesis, particularly in the preparation of phosphoramidates and for the phosphitylation of alcohols. This compound is characterized by its ability to act as a phosphitylating agent, making it valuable in various chemical reactions.Scientific Research Applications
Phosphorylation of Serine-Containing Peptides : This compound is used for the efficient 'phosphite-triester' phosphorylation of protected serine derivatives, serine-containing peptides, and resin-bound protected serine-containing peptides (Perich & Johns, 1988).
Reactions with Azido Alcohols : It is involved in reactions with β-, γ-, and δ-azido alcohols, contributing to insights into mechanisms involving intramolecular Staudinger reaction and structure–reactivity relationships (Wu, Bishop, Guo, & Guo, 2019).
Synthesis of Casein-Related Peptides and Phosphopeptides : Dibenzyl N,N-diethylphosphoramidite is suitable for the catalyzed 'phosphite-triester' phosphorylation of protected serine derivatives and peptides (Perich & Johns, 1990).
Synthesis of Glycosyl Phosphites : This compound is used as a phosphitylating reagent in the efficient and convenient synthesis of glycosyl phosphites and phosphates (Sim, Kondo, & Wong, 1993).
Synthesis of Dibenzyls : It assists in the nickel-catalyzed homocoupling of benzyl alcohols, a method to synthesize dibenzyl compounds (Shu, Pan, Guo, & Huang, 2021).
Conversion of Alcohols to Dibenzyl Phosphorotriesters : A general procedure using N,N-diethyl dibenzyl phosphoramidite allows the near-quantitative preparation of alkyl dibenzyl phosphates from primary, secondary, or tertiary alcohols (Perich & Johns, 1987).
Mechanism of Action
Target of Action
Dibenzyl N,N-dimethylphosphoramidite primarily targets hydroxyl groups in organic molecules. It is commonly used as a phosphitylating reagent in organic synthesis, particularly in the preparation of phosphoramidates and phosphates .
Mode of Action
The compound interacts with hydroxyl groups through a process known as phosphitylation. This involves the transfer of the phosphoramidite group to the hydroxyl group, forming a phosphite triester intermediate. This intermediate can then be oxidized to form a stable phosphate ester .
Biochemical Pathways
This compound affects pathways involving the synthesis of nucleotides and nucleic acids. By facilitating the formation of phosphoramidate bonds, it plays a crucial role in the chemical synthesis of DNA and RNA analogs, which are essential in various biochemical and pharmaceutical applications .
Pharmacokinetics
Its chemical properties, such as its density (1089 g/mL at 20°C) and refractive index (n20/D 1553), suggest it is a relatively stable compound under standard laboratory conditions .
Result of Action
At the molecular level, the action of this compound results in the formation of phosphoramidate and phosphate esters. These products are crucial intermediates in the synthesis of various organic compounds, including nucleotides and other biologically active molecules . At the cellular level, these synthesized compounds can be used in research and development of new pharmaceuticals and biotechnological applications.
Action Environment
Environmental factors such as temperature, pH, and the presence of catalysts can significantly influence the efficacy and stability of this compound. For instance, it is typically stored at 2-8°C to maintain its stability. The presence of catalysts like 1H-tetrazole can enhance its reactivity in phosphitylation reactions .
Safety and Hazards
Dibenzyl N,N-dimethylphosphoramidite is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl N,N-dimethylphosphoramidite can be synthesized through the reaction of dibenzyl phosphite with N,N-dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphite. A common method involves the use of a base, such as triethylamine, to facilitate the reaction:
(C6H5CH2O)2P(O)H+HN(CH3)2→(C6H5CH2O)2P(N(CH3)2
Properties
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO2P/c1-17(2)20(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJGFHRPXLQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352987 | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164654-49-3 | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl N,N-dimethylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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